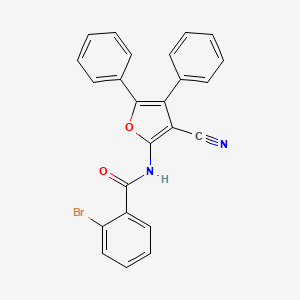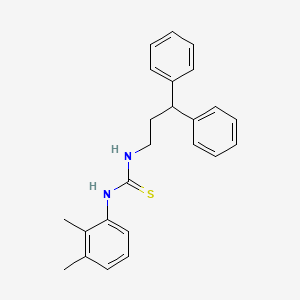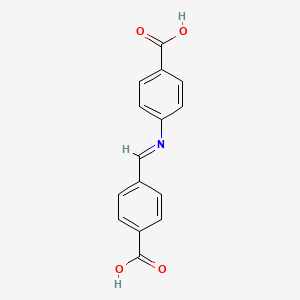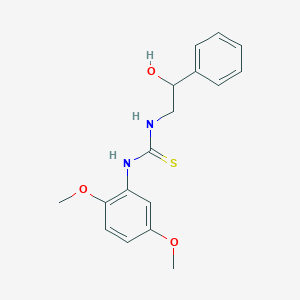![molecular formula C27H19ClN6O3 B10869283 4-[(4-chlorophenoxy)methyl]-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10869283.png)
4-[(4-chlorophenoxy)methyl]-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-chlorophenoxy)methyl]-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene is a complex organic compound characterized by its intricate structure, which includes multiple rings, heteroatoms, and functional groups. Compounds of this nature are often of interest in various fields of scientific research due to their potential biological activity and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to construct different parts of the molecule. Common synthetic routes may include:
Formation of the core structure: This might involve cyclization reactions to form the tetracyclic core.
Functional group modifications: Introduction of the chlorophenoxy, furan, and phenyl groups through substitution reactions.
Final assembly: Coupling reactions to link the various parts of the molecule together.
Industrial Production Methods
Industrial production of such complex molecules often relies on scalable and efficient synthetic routes. This may involve:
Optimization of reaction conditions: Using catalysts, solvents, and temperature control to maximize yield and purity.
Automation and continuous flow processes: To enhance reproducibility and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan and phenyl groups.
Reduction: Reduction reactions could target the chlorophenoxy group.
Substitution: Various substitution reactions can occur, especially at the phenyl and furan rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens, nucleophiles, and electrophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of novel compounds:
Biology
Biological activity studies: Investigating its potential as a pharmaceutical agent due to its complex structure and possible interactions with biological targets.
Medicine
Drug development: Exploring its use as a lead compound for developing new medications, particularly for diseases where complex organic molecules have shown efficacy.
Industry
Material science:
Wirkmechanismus
The mechanism of action of such a compound would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular pathways: Affecting processes like signal transduction or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(4-chlorophenoxy)methyl]-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene: can be compared with other complex organic compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties not found in simpler or less diverse molecules.
Eigenschaften
Molekularformel |
C27H19ClN6O3 |
|---|---|
Molekulargewicht |
510.9 g/mol |
IUPAC-Name |
4-[(4-chlorophenoxy)methyl]-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene |
InChI |
InChI=1S/C27H19ClN6O3/c1-16-22-23(20-8-5-13-35-20)24-25-30-21(14-36-19-11-9-17(28)10-12-19)32-33(25)15-29-26(24)37-27(22)34(31-16)18-6-3-2-4-7-18/h2-13,15,23H,14H2,1H3 |
InChI-Schlüssel |
HDMRPLXQKCDDGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C2=C1C(C3=C(O2)N=CN4C3=NC(=N4)COC5=CC=C(C=C5)Cl)C6=CC=CO6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(1,4,5,7-Tetramethylpyrrolo[3,4-d]pyridazin-6-yl)quinoline](/img/structure/B10869201.png)
![(4Z)-4-(1-{[2-(1H-imidazol-5-yl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10869202.png)
![2-{3-[7-(2-Furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10869219.png)

![2-[(4-Methylphenoxy)methyl]-12-(3-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL](/img/structure/B10869234.png)

![10-acetyl-11-(4-tert-butylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10869241.png)


![6-chloro-3-[4-(diphenylmethyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one](/img/structure/B10869264.png)
![6-fluoro-4-hydroxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]quinoline-3-carboxamide](/img/structure/B10869271.png)
![9-Tert-butyl-2-[(4-methylphenoxy)methyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10869279.png)
![3-benzyl-5,6-dimethyl-7-(pyridin-3-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10869281.png)
![4-[(3-Aminonaphthalen-2-yl)amino]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B10869289.png)
